[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol
Overview
Description
The compound “[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol” is a complex organic molecule that contains a thiazol ring, a benzyloxy group, and a methanol group . Thiazol is a heterocyclic compound that consists of a five-membered C3NS ring. The benzyloxy group is a common protecting group in organic synthesis, often used to protect alcohols. The methanol group indicates the presence of an alcohol functional group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazol derivatives are generally synthesized through condensation reactions . The benzyloxy group can be introduced through a reaction with benzyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazol ring, a benzyloxy group, and a methanol group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
Thiazol derivatives are known to be involved in a variety of chemical reactions . They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazol derivatives are generally stable compounds. The presence of the benzyloxy group might increase the compound’s lipophilicity, potentially affecting its solubility and reactivity .Scientific Research Applications
Molecular Aggregation Studies
A study by Matwijczuk et al. (2016) investigated the spectroscopic behavior of compounds similar to 4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol. They found that different solvents affect the molecular aggregation and fluorescence of these compounds, suggesting potential applications in material sciences or chemical analysis (Matwijczuk et al., 2016).
Synthesis of Triazole Derivatives
Research by Pokhodylo et al. (2009) explored the synthesis of 1H-1,2,3-triazole derivatives using similar thiazole compounds. These derivatives have applications in pharmaceutical and chemical industries (Pokhodylo et al., 2009).
Electro-organic Synthesis
A study by Nematollahi and Golabi (1996) focused on the electrochemical oxidation of related compounds. Their research has implications for the electro-organic synthesis of various organic compounds, potentially including 4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol (Nematollahi & Golabi, 1996).
Computational and Spectroscopic Analysis
Rajaraman et al. (2015) conducted a study involving computational and spectroscopic analysis of compounds structurally similar to 4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol. Their findings are relevant for understanding the physical and chemical properties of such compounds (Rajaraman et al., 2015).
Studies on Molecular Organization
Another study by Kluczyk et al. (2016) focused on the molecular organization of dipalmitoylphosphatidylcholine bilayers containing compounds structurally related to 4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol. This research offers insights into the interaction of these compounds with biological membranes, relevant in biomedical research (Kluczyk et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5-methyl-4-phenylmethoxy-1,3-thiazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9-12(13-11(7-14)16-9)15-8-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYEXUKTXVBQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CO)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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